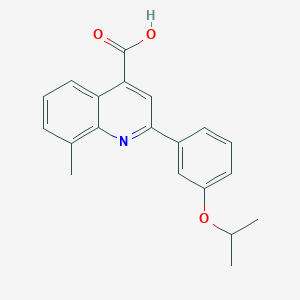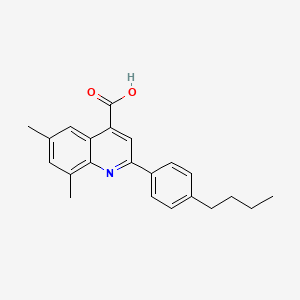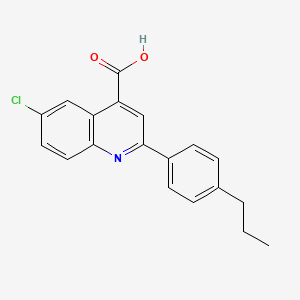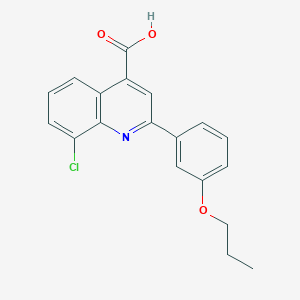![molecular formula C10H10N4O2 B1344443 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1119449-55-6](/img/structure/B1344443.png)
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. This structure is known for its utility in medicinal chemistry due to its resemblance to peptide linkages and its ability to mimic biologically active molecules .
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives often involves the reaction of appropriate precursors under specific conditions. For instance, the synthesis of benzamide-based 5-aminopyrazoles, which share a similar benzamide moiety, was achieved through a reaction sequence starting with benzoyl isothiocyanate and malononitrile in the presence of KOH–EtOH . Similarly, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide was performed using nitric oxide in basic methanol . These methods highlight the versatility of synthetic routes available for constructing the oxadiazole core and its benzamide conjugates.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, was determined by single-crystal X-ray analysis, which provided detailed insights into the molecular conformation and crystal packing . Such structural analyses are crucial for understanding the relationship between the structure of these compounds and their biological activities.
Chemical Reactions Analysis
The reactivity of oxadiazole derivatives can lead to the formation of various bioactive compounds. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases led to the formation of 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles . These reactions are indicative of the potential transformations that the oxadiazole ring can undergo, which can be exploited to synthesize a wide range of pharmacologically relevant compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For example, the stability of 3-oxo-1,2,3-oxadiazoles in acidic and basic conditions has been noted, which is an important consideration for their potential as drug candidates . Additionally, the lipophilicity, solubility, and other physicochemical parameters are essential for determining the drug-likeness of these compounds, as seen in the ADMET prediction for a series of benzamide derivatives containing a thiadiazole scaffold .
Scientific Research Applications
Antioxidant Activity
Synthesis and antioxidant evaluation of some new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles A series of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, including compounds related to 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide, were synthesized and evaluated for their antioxidant activity. Notably, some compounds demonstrated excellent antioxidant properties and provided significant protection against DNA damage, highlighting the potential of these compounds in oxidative stress-related applications (Bondock et al., 2016).
Anticancer Activity
Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides Compounds structurally related to 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide were synthesized and assessed for their anticancer activity against several cancer cell lines. The study found that a significant number of these compounds exhibited moderate to excellent anticancer activity, with some derivatives even outperforming the reference drug etoposide (Ravinaik et al., 2021).
Nematocidal Activity
Design, synthesis, and nematocidal activity of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety A variety of novel 1,2,4-oxadiazole derivatives, structurally akin to 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide, were synthesized and evaluated for their nematocidal activity. Some compounds exhibited significant nematocidal activity, presenting promising lead compounds for further development in this field (Liu et al., 2022).
Antibacterial Activity
Synthesis and antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives The study reports the synthesis and in vitro antitubercular activities of several N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. Some compounds exhibited notable antitubercular activity against Mycobacterium tuberculosis H37Rv, with particular derivatives showing promising lead molecule potential due to their significant activity and non-toxicity against a normal cell line (Nayak et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15/h1-4H,5,11H2,(H2,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQHHBPGCVWDFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


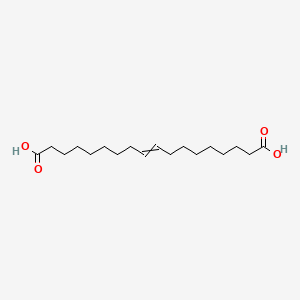
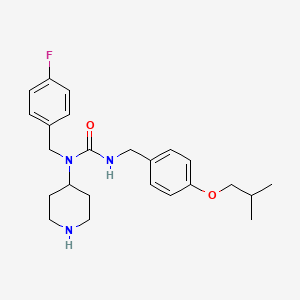
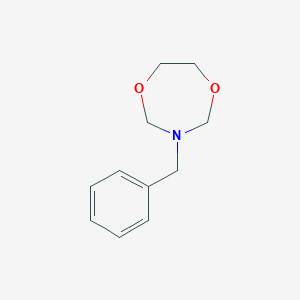


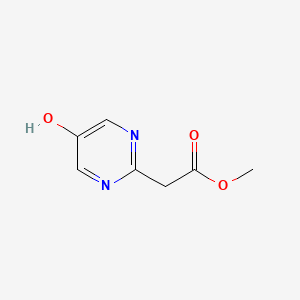
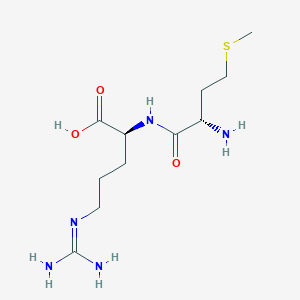
![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)
![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)
